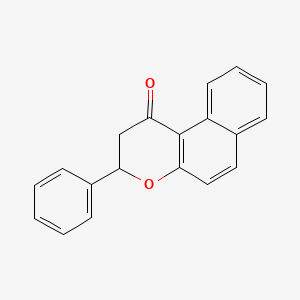
β-ナフトフラバノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Beta-Naphthoflavanone has a wide range of scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions: Beta-Naphthoflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the flavanone structure . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out under reflux conditions.
Industrial Production Methods: Industrial production of beta-Naphthoflavanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: Beta-Naphthoflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
作用機序
Beta-Naphthoflavanone exerts its effects primarily through activation of the aryl hydrocarbon receptor. Upon binding to this receptor, it induces the expression of detoxification enzymes such as cytochromes P450 and uridine 5’-diphospho-glucuronosyltransferases . These enzymes play a crucial role in the metabolism and elimination of various xenobiotics and endogenous compounds .
類似化合物との比較
Alpha-Naphthoflavanone: Another naphthoflavanone with similar structural features but different biological activities.
Quercetin: A well-known flavonoid with antioxidant properties, used in various health supplements.
Uniqueness: Beta-Naphthoflavanone is unique due to its potent agonist activity on the aryl hydrocarbon receptor, which distinguishes it from other flavonoids. This specific interaction leads to the induction of detoxification enzymes, making it a valuable compound in studies related to detoxification and chemoprevention .
生物活性
Beta-naphthoflavone (β-NF) is a compound of significant interest in biological and pharmacological research due to its diverse biological activities, particularly its role in modulating enzyme systems, antioxidant effects, and potential implications in cancer biology. This article provides a comprehensive overview of the biological activity of β-NF, supported by relevant studies and data.
Beta-naphthoflavone is a synthetic compound known to act as an agonist for the aryl hydrocarbon receptor (AHR), which plays a crucial role in the regulation of xenobiotic metabolism. Upon binding to AHR, β-NF induces the expression of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in the metabolism of various compounds, including potential carcinogens. This induction can lead to both protective and harmful effects depending on the context and concentration used.
Antioxidant Activity
Research indicates that β-NF exhibits antioxidant properties by upregulating the expression or activity of antioxidant-associated enzymes. A study demonstrated that treatment with β-NF significantly increased cell viability in neuron SH-SY5Y cells exposed to oxidative stress induced by hydrogen peroxide (H2O2). The results showed that 10 µM β-NF effectively counteracted the detrimental effects of H2O2, enhancing cell viability significantly compared to untreated controls (P < 0.05) .
Carcinogenicity and Tumorigenesis
The role of β-NF in tumorigenesis has been extensively studied. While it is known to induce certain protective mechanisms against carcinogens in some contexts, its effects can vary significantly based on the type of carcinogen and biological model used. For instance, pretreatment with β-NF did not reduce tumor incidence in mice treated with N-nitrosoethylurea (ENU), indicating that its protective effects may be limited or context-dependent . Conversely, other studies suggest that β-NF may mitigate the genotoxic effects of certain food-derived carcinogens by enhancing metabolic activation pathways .
Mitochondrial Dysfunction
Recent studies have highlighted the impact of β-NF on mitochondrial function. It has been shown to induce mitochondrial respiratory damage characterized by reduced respiratory capacity and increased reactive oxygen species (ROS) production. This effect appears to be mediated through CYP1 enzyme activity, suggesting a dual role where β-NF can both induce protective metabolic pathways and promote oxidative stress under specific conditions .
Summary of Key Findings
Case Study 1: Neuroprotection
In vitro studies involving neuroblastoma cells demonstrated that β-NF treatment significantly reduced apoptosis induced by toxic agents such as MPP+, suggesting its potential neuroprotective effects .
Case Study 2: Carcinogen Interaction
Another investigation focused on the interaction between β-NF and food-derived carcinogens revealed that β-NF could modulate genotoxicity through enhanced metabolic activation, indicating a complex relationship between dietary components and cancer risk .
特性
IUPAC Name |
3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWGKXWMYSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














